molecular formula C16H12ClNO B1677298 1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde CAS No. 75629-57-1

1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde

Cat. No. B1677298
CAS RN: 75629-57-1
M. Wt: 269.72 g/mol
InChI Key: ZDRQMXCSSAPUMM-UHFFFAOYSA-N
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Description

The compound “1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde” is likely to be an organic compound consisting of an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, attached to a 4-chlorobenzyl group and an aldehyde group .


Molecular Structure Analysis

The molecular structure of this compound would likely show the indole ring system, with the 4-chlorobenzyl group attached at the 1-position of the indole, and the aldehyde group at the 3-position .


Chemical Reactions Analysis

Indole compounds are known to undergo electrophilic substitution reactions, particularly at the C3 position . The presence of the aldehyde group could make it a target for nucleophilic attack, leading to the formation of various products .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the chlorine atom could increase its density and boiling point compared to benzyl alcohol .

Scientific Research Applications

Gold-Catalyzed Cycloisomerizations

A study by Kothandaraman et al. (2011) introduces a method to prepare 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols through gold(I)-catalyzed cycloisomerization. This process highlights the utility of gold catalysis in synthesizing indole derivatives, showcasing operational simplicity and high efficiency across a variety of substrates. The mechanism involves activation of the alkyne moiety, leading to a series of transformations culminating in the desired indole carbaldehyde products (Kothandaraman et al., 2011).

Tandem Oxirane-Opening and Oxazole-Closure Process

Suzdalev et al. (2011) explored the reactivity of 2-chloroindole-3-carbaldehyde with epihalogenohydrins, leading to the formation of compounds with an oxazolo[3,2-a]indole skeleton. This work demonstrates the complexity of reactions involving indole carbaldehydes and their potential to form novel heterocyclic structures (Suzdalev et al., 2011).

Green & Sustainable Synthetic Routes

Madan (2020) reported on the synthesis of knoevenagel condensed products of indole-3-carbaldehydes using ZnO nanoparticles. This study is significant for demonstrating a green and sustainable approach to synthesizing indole derivatives, which could have wide applications in pharmaceuticals and materials science (Madan, 2020).

Palladium-Catalyzed Reactions

Cacchi and Fabrizi (2005) discussed the synthesis and functionalization of indoles through palladium-catalyzed reactions, emphasizing the versatility and efficiency of palladium catalysis in constructing biologically relevant indole structures. This comprehensive review underscores the pivotal role of palladium in modern synthetic chemistry, particularly in synthesizing complex organic molecules (Cacchi & Fabrizi, 2005).

Catalysis with Indole Cores

Singh et al. (2017) synthesized palladacycles with indole cores and investigated their application as catalysts in various reactions, including Suzuki-Miyaura coupling and allylation of aldehydes. This study highlights the potential of indole-derived ligands in catalysis, offering insights into the design of new catalysts for organic synthesis (Singh et al., 2017).

Safety And Hazards

The safety and hazards of this compound would depend on its specific properties. For example, if it’s similar to 4-chlorobenzyl chloride, it could be corrosive and cause irritation to the skin, eyes, and respiratory tract .

Future Directions

The future directions for this compound would depend on its potential applications. For example, if it shows promising biological activity, it could be further developed and optimized as a pharmaceutical agent .

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO/c17-14-7-5-12(6-8-14)9-18-10-13(11-19)15-3-1-2-4-16(15)18/h1-8,10-11H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRQMXCSSAPUMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00997062
Record name 1-[(4-Chlorophenyl)methyl]-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00997062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde

CAS RN

75629-57-1
Record name 1-[(4-Chlorophenyl)methyl]-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00997062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oncrasin 1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The same procedures used in Example 1 were repeated except for using 2.98 g of 4-chlorobenzyl bromide and 2.00 g of indole-3-carbaldehyde as a starting material to give 3.42 g of 1-(4-chlorobenzyl)indole-3-carbaldehyde as pale yellow crystals. The yield thereof was found to be 92%.
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2.98 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Ma, G Bao, L Wang, W Li, B Xu, B Du, J Lv… - European Journal of …, 2015 - Elsevier
Through a structure-based molecular hybridization approach, a series of novel benzothiazole derivatives bearing indole-based moiety were designed, synthesized and screened for in …
Number of citations: 72 www.sciencedirect.com
G Wang, C Li, L He, K Lei, F Wang, Y Pu, Z Yang… - Bioorganic & medicinal …, 2014 - Elsevier
A new series of pyrano chalcone derivatives containing indole moiety (3–42, 49a–49r) were synthesized and evaluated for their antiproliferative activities. Among all the compounds, …
Number of citations: 112 www.sciencedirect.com

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